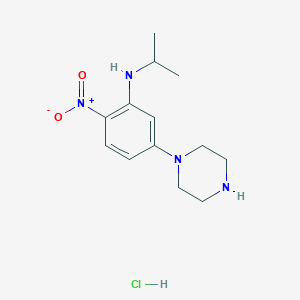

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride

CAS No.: 939954-34-4

Cat. No.: VC6443983

Molecular Formula: C13H21ClN4O2

Molecular Weight: 300.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939954-34-4 |

|---|---|

| Molecular Formula | C13H21ClN4O2 |

| Molecular Weight | 300.79 |

| IUPAC Name | 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride |

| Standard InChI | InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H |

| Standard InChI Key | VSDFOWAPGINDHN-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

N-Isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a crystalline solid typically synthesized as a high-purity intermediate (≥97%) under ISO-certified conditions . Its IUPAC name, 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline hydrochloride, reflects the substitution pattern: a nitro group at position 2, a piperazine moiety at position 5, and an isopropylamine group on the aniline nitrogen (Table 1) . The hydrochloride salt enhances solubility and stability, making it preferable for pharmaceutical formulations compared to its free base counterpart .

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 300.78 g/mol | |

| logP (Partition Coefficient) | 0.45 (free base) | |

| Hydrogen Bond Donors | 3 | |

| Polar Surface Area | 75.04 Ų | |

| Solubility | Soluble in DMSO, DCM |

The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows . Its SMILES notation, , underscores the spatial arrangement critical for intermolecular interactions .

Synthesis and Reaction Pathways

The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves sequential functionalization of an aniline precursor (Figure 1). A typical route includes:

-

Nitration: Introduction of the nitro group at position 2 using nitric acid in a sulfuric acid medium.

-

Piperazine Coupling: Ullmann or Buchwald-Hartwig amination to attach the piperazine ring at position 5.

-

Isopropylamination: Nucleophilic substitution with isopropylamine to functionalize the aniline nitrogen.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Reaction Conditions:

-

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

-

Catalysts: Palladium on carbon (Pd/C) for reduction steps.

-

Temperature: 80–120°C for amination; ambient conditions for salt formation .

The free base intermediate (C₁₃H₂₀N₄O₂, MW 264.32 g/mol) is isolated before salt formation, with purity verified via HPLC .

Spectroscopic Characterization and Analytical Data

Structural confirmation relies on advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N stretch).

-

High-Performance Liquid Chromatography (HPLC): Retention time of 6.8 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Table 2: Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| N-Benzyl-2-nitro-5-piperazinylaniline | Kinase inhibition | |

| 2-[2-Nitro-5-(piperazin-1-yl)anilino]ethanol HCl | Antimicrobial |

Industrial and Research Applications

As a pharmaceutical intermediate, this compound facilitates the synthesis of:

-

Antipsychotics: Piperazine-based dopamine D₂ antagonists.

-

Antibiotics: Nitroaromatic agents targeting anaerobic pathogens .

MolCore and VulcanChem supply the compound globally, emphasizing its role in accelerating drug discovery pipelines .

Future Directions and Challenges

Research priorities include:

-

In Vivo Efficacy Studies: Validate anticancer and antimicrobial activity in animal models.

-

Structure-Activity Relationship (SAR) Optimization: Modify substituents to enhance potency and reduce off-target effects.

-

Green Chemistry Approaches: Develop solvent-free synthesis to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume